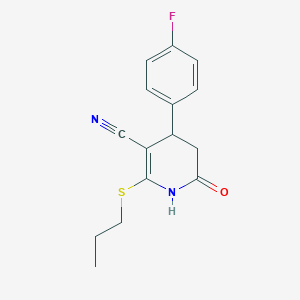
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1991 by scientists at Sankyo Co. Ltd., Japan. Since then, NS-398 has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that play a key role in inflammation, pain, and fever. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Wirkmechanismus
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide selectively inhibits COX-2 enzyme activity by binding to its active site. COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2 activity, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to reduce inflammation, pain, and fever in animal models of inflammation. It has also been shown to reduce the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to be effective in reducing the severity of arthritis in animal models. It has also been shown to reduce the growth of colon cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in inflammation, pain, and fever. It has been extensively studied in animal models of inflammation and cancer, and its efficacy has been well established. However, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also has a short half-life, which limits its duration of action.
Zukünftige Richtungen
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has significant potential for therapeutic applications in the treatment of inflammation, pain, and cancer. Future research should focus on developing more potent and selective COX-2 inhibitors with improved pharmacokinetic properties. The development of COX-2 inhibitors with fewer side effects and longer half-lives would be a significant advance in the treatment of inflammation and cancer. Additionally, the role of COX-2 in other diseases, such as Alzheimer's disease, should be explored further. Finally, the development of targeted drug delivery systems for COX-2 inhibitors could improve their efficacy and reduce their side effects.
Synthesemethoden
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is synthesized by condensing 3,4-dimethylbenzoyl chloride with phenylthiourea in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 2-bromo-3'-methylpropiophenone to obtain N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide. The synthesis method is shown in Figure 1.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-9-10-15(11-13(12)2)18-17(19)14(3)20-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHSTSSMFQVHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(phenylsulfanyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

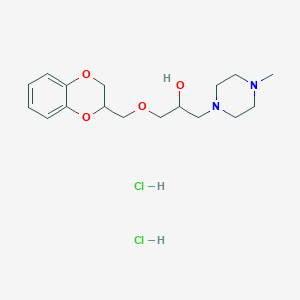
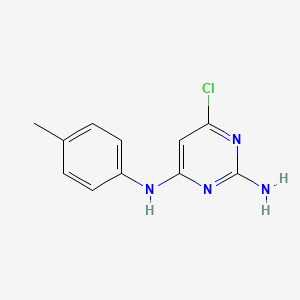
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)
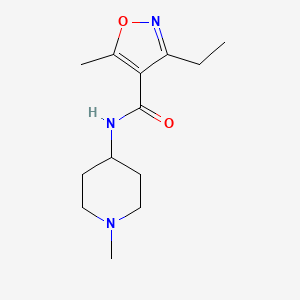
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
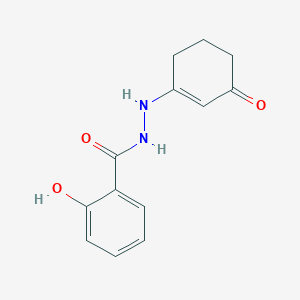
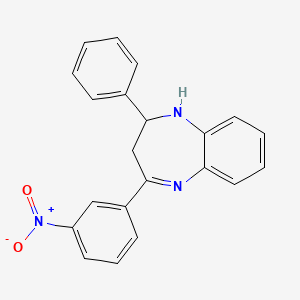
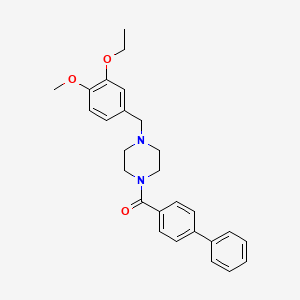
![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)
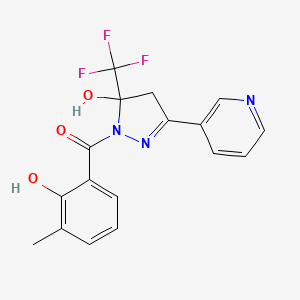
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
